Labetalol-d5 (hydrochloride)
Description
Significance of Stable Isotope Labeled Compounds in Advanced Bioanalytical Chemistry
Stable isotope labeled (SIL) compounds are instrumental in modern bioanalytical chemistry, offering a level of precision and accuracy that is often unattainable with other methods. crimsonpublishers.com These compounds, which incorporate non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as exceptional tools for understanding complex chemical and biological processes. symeres.com Their chemical behavior is nearly identical to their unlabeled counterparts, yet their increased mass allows for easy differentiation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acanthusresearch.comwikipedia.org
One of the most critical applications of SIL compounds is their use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. crimsonpublishers.comscispace.com The use of a SIL internal standard, which has physicochemical characteristics almost identical to the analyte, helps to minimize variations arising from sample preparation, extraction, and mass detector fluctuations. sigmaaldrich.com This approach significantly improves the accuracy, precision, and reliability of analytical measurements, especially in complex biological matrices where matrix effects can interfere with the detection of the target analyte. rsc.orgmusechem.com
The advantages of using SIL internal standards are well-documented and include:
Reduced Analytical Variation: They effectively correct for sample loss during preparation and variability in instrument response. crimsonpublishers.comrsc.org
Improved Accuracy and Precision: By co-eluting with the analyte, they provide a reliable reference for quantification. crimsonpublishers.com
Correction for Matrix Effects: They help to mitigate the impact of interfering substances in the sample matrix. musechem.com
The widespread adoption of SILs has been a transformative development in fields such as pharmaceutical research, metabolomics, and environmental analysis. symeres.commusechem.com
Fundamental Principles and Research Advantages of Deuteration in Chemical Biology
Deuteration, the process of selectively replacing hydrogen atoms with deuterium, has emerged as a powerful strategy in chemical biology and drug discovery. nih.govslideshare.net This seemingly subtle isotopic substitution can lead to significant and beneficial changes in a molecule's properties. nih.gov
The foundational principle behind the utility of deuteration lies in the kinetic isotope effect (KIE) . wikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond due to the twofold greater mass of deuterium. wikipedia.orgtandfonline.com This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction. wikipedia.orglibretexts.org
This alteration in bond energetics has profound mechanistic implications, particularly in the context of drug metabolism. Many drugs are cleared from the body through metabolic processes catalyzed by enzymes like the cytochrome P450 (CYP) family, which often involve the cleavage of C-H bonds. nih.govplos.org By deuterating metabolically vulnerable sites on a drug molecule, it is possible to slow down its rate of metabolism. nih.govjuniperpublishers.com This can lead to several advantageous pharmacokinetic outcomes, including:
Increased half-life: The drug remains in the body for a longer period. wikipedia.org
Reduced clearance: The rate at which the drug is eliminated is decreased. juniperpublishers.com
Improved metabolic stability: The drug is more resistant to breakdown. unibestpharm.com
Beyond its impact on reaction kinetics, deuterium serves as an invaluable non-radioactive tracer for studying biological systems. metrowelding.comwikipedia.org Because deuterated compounds are chemically very similar to their hydrogen-containing counterparts, they can be introduced into biological systems to track the metabolic fate of molecules without significantly altering the biological processes themselves. britannica.com
This "isotopic labeling" technique allows researchers to follow the journey of a compound through various metabolic pathways. spectroinlets.comsimsonpharma.com By using analytical techniques like mass spectrometry and NMR, scientists can identify the metabolites formed from the deuterated parent compound, providing crucial insights into how drugs are absorbed, distributed, metabolized, and excreted (ADME). cernobioscience.comyoutube.com
Deuterium metabolic imaging (DMI) is an emerging application that allows for the non-invasive, three-dimensional visualization of metabolic fluxes in vivo. escholarship.orgnih.gov This powerful technique enables the tracing of deuterated substrates, such as glucose or acetate, as they are processed through metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govmeduniwien.ac.at The ability to track metabolic processes in real-time within a living organism holds immense potential for understanding disease states and developing targeted therapies. escholarship.org
Overview of Labetalol-d5 (hydrochloride) as a Specialized Research Tool
Labetalol-d5 (hydrochloride) is a deuterated form of the adrenergic receptor antagonist, labetalol (B1674207). caymanchem.com In this specific isotopologue, five hydrogen atoms have been replaced with deuterium. Its primary and most critical application in scientific research is as an internal standard for the quantification of labetalol in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comlabchem.com.my
The use of Labetalol-d5 as an internal standard leverages the principles of stable isotope dilution. When added to a biological sample containing labetalol, Labetalol-d5 behaves almost identically to the non-deuterated drug during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the endogenous labetalol by the mass spectrometer. This allows for highly accurate and precise quantification of the labetalol concentration in the original sample, as any variations in the analytical process will affect both the analyte and the internal standard equally.
The availability of Labetalol-d5 (hydrochloride) is therefore crucial for pharmacokinetic studies of labetalol, enabling researchers to accurately determine the drug's concentration-time profile in various biological matrices. This data is fundamental for understanding the absorption, distribution, metabolism, and excretion of labetalol, which in turn informs its clinical use.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25ClN2O3 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-[4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-ylamino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/i2D,3D,4D,5D,6D; |
InChI Key |
WQVZLXWQESQGIF-CERKJNTMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C)NCC(C2=CC(=C(C=C2)O)C(=O)N)O)[2H])[2H].Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Labetalol D5 Hydrochloride
Deuteration Mechanisms and Site-Specific Isotopic Incorporation
The synthesis of Labetalol-d5 (hydrochloride) involves the strategic incorporation of five deuterium (B1214612) atoms into the labetalol (B1674207) molecule. This is primarily achieved by utilizing a deuterated starting material, specifically phenyl-d5, in the synthesis of the labetalol backbone. The deuteration is targeted at the phenyl ring of the 1-methyl-3-phenylpropylamino side chain.
Chemical Synthesis Routes for Labetalol Backbone Derivatization
The synthesis of the labetalol backbone can be approached through various routes. One common method involves the reaction of 5-formylsalicylamide with 1-(benzylamino)-4-phenylbutan-2-one, followed by reduction of the resulting intermediate. google.com Another approach utilizes 5-bromoacetylsalicylamide, which is reacted with an appropriate amine to form the core structure. google.com
A patented process describes the preparation of labetalol hydrochloride with high purity by reacting 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide with a reducing agent like sodium borohydride. google.com This process emphasizes washing with a toluene (B28343) and water mixture to remove unreacted starting materials, thereby ensuring a highly pure final product. google.com The final step typically involves salt formation with hydrochloric acid to yield labetalol hydrochloride. google.comgoogle.com
For the synthesis of Labetalol-d5, a key starting material is 1-methyl-3-(phenyl-d5)propylamine. This deuterated intermediate is then incorporated into the labetalol structure using established synthetic routes. The formal name of Labetalol-d5 (hydrochloride) is 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-(phenyl-d5)propyl)amino]ethyl]-benzamide, monohydrochloride. caymanchem.com
Targeted Deuterium Exchange and Direct Deuteration Techniques
While the primary strategy for synthesizing Labetalol-d5 involves using a deuterated precursor, direct deuterium exchange reactions represent an alternative approach for incorporating deuterium into organic molecules. osaka-u.ac.jpsnnu.edu.cn These methods, often catalyzed by transition metals like iridium or platinum, facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). osaka-u.ac.jpsnnu.edu.cn
Site-selective deuteration can be achieved through various strategies, including the use of directing groups that guide the catalyst to specific C-H bonds. snnu.edu.cn For instance, ortho-C–H deuteration of certain aromatic compounds has been successfully achieved using iridium-based catalysts. snnu.edu.cn While not specifically detailed for labetalol in the provided results, these direct deuteration techniques offer a potential pathway for isotopic labeling. osaka-u.ac.jpsnnu.edu.cn The development of novel deuterated reagents, such as deuterated alkyl sulfonium (B1226848) salts, also provides a means to introduce deuterium into drug candidates. nih.gov
Evaluation of Deuterium Enrichment and Isotopic Purity
The isotopic purity of Labetalol-d5 is a critical quality attribute. It is essential to confirm that the desired level of deuterium incorporation has been achieved and to quantify the distribution of different isotopologues (molecules that differ only in their isotopic composition). Labetalol-d5 is commercially available with a purity of ≥99% for deuterated forms (d1-d5). caymanchem.com
Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for evaluating deuterium enrichment. brightspec.combvsalud.org High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues (d0 to d5) based on their precise mass-to-charge ratios. nih.govresearchgate.net This allows for the calculation of the percentage of deuterium incorporation. nih.gov
Advanced Characterization Techniques for Deuterated Labetalol Analogs
The structural integrity and purity of synthesized Labetalol-d5 (hydrochloride) must be rigorously confirmed using advanced analytical methods.
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural characterization of Labetalol-d5.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the molecular weight and isotopic distribution of Labetalol-d5. bertin-bioreagent.comnih.gov The molecular formula for the deuterated compound is C₁₉H₁₉D₅N₂O₃ · HCl, with a corresponding molecular weight of approximately 369.9 g/mol . caymanchem.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of labetalol and its deuterated analogs. bertin-bioreagent.comdoi.org Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the molecule. researchgate.net For instance, in the analysis of labetalol, characteristic product ions are observed, and understanding these fragmentation pathways aids in structural confirmation. researchgate.net
Chromatographic Purity Assessment of Synthesized Labetalol-d5 (hydrochloride)
Chromatographic methods are essential for assessing the chemical purity of Labetalol-d5 (hydrochloride), ensuring the absence of starting materials, by-products, or other impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of labetalol and its formulations. wisdomlib.orgscispace.comijprajournal.com Various HPLC methods have been developed and validated for the determination of labetalol, often utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. wisdomlib.orgscispace.comsielc.com Detection is typically performed using a UV detector. wisdomlib.orgsielc.com Stability-indicating HPLC methods are also crucial for identifying any degradation products that may form under various stress conditions. wisdomlib.orgscispace.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. UHPLC methods coupled with tandem mass spectrometry (UHPLC-MS/MS) provide a highly sensitive and selective means for quantifying labetalol and its deuterated internal standards in various matrices. nih.gov
The table below summarizes typical chromatographic conditions used for the analysis of labetalol, which are applicable for the purity assessment of Labetalol-d5.
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC-MS/MS Method |
| Column | Primesep B | Zorbax Eclipse Plus C-18 | Zorbax SB-C18 |
| Mobile Phase | Water, Acetonitrile, Sulfuric Acid | 0.1% TFA in Water, 0.1% TFA in Acetonitrile:Methanol (1:1) | 5 mM Ammonium Acetate (pH 3.5), Methanol:Acetonitrile (25:75) |
| Detection | UV 230 nm | UV 230 nm | ESI-MS/MS |
| Flow Rate | - | 1.0 mL/min | - |
| Column Temperature | - | 35°C | - |
| Reference | sielc.com | scispace.com | doi.org |
Advanced Analytical Methodologies and Bioanalytical Applications Utilizing Labetalol D5 Hydrochloride
Development and Validation of Quantitative Chromatographic-Mass Spectrometric Assays for Labetalol-d5
The accurate measurement of labetalalol in complex biological matrices necessitates the development of highly selective and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, with Labetalol-d5 playing a pivotal role as an internal standard.
Principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Stable Isotope Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In quantitative bioanalysis, the use of a stable isotope-labeled internal standard, such as Labetalol-d5, is a cornerstone of the stable isotope dilution (SID) method. nih.govnih.gov
The fundamental principle of SID is the addition of a known quantity of the isotopically labeled analyte to the sample at an early stage of the analytical process. nih.gov Since the stable isotope-labeled standard is chemically almost identical to the analyte of interest, it experiences similar behavior during sample preparation, chromatography, and ionization. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
The mass spectrometer distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. nih.gov By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate and precise quantification can be achieved, effectively compensating for variations in sample recovery and matrix effects that can suppress or enhance the ionization process. nih.gov This approach significantly improves the reliability and reproducibility of the assay. nih.gov
Optimization of Mass Spectrometric Parameters for Labetalol-d5 (hydrochloride)
Optimal performance of an LC-MS/MS assay hinges on the careful tuning of mass spectrometric parameters to maximize the signal of the analyte and internal standard while minimizing background noise.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantification. It involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the monitoring of a specific product ion in the third quadrupole (Q3).
For labetalol (B1674207), the protonated molecule has an m/z of 329.2. nih.gov Upon collision-induced dissociation, a common and stable product ion is formed at m/z 162.0. nih.govsysrevpharm.orgresearchgate.net Therefore, the primary MRM transition for the quantification of labetalol is m/z 329.2 → 162.0. nih.gov Another transition that has been reported is m/z 329.01 → 161.95. researchgate.net For Labetalol-d5, the precursor ion would be expected to be at m/z 334.2, and a corresponding shift would be observed in the product ion, though specific transitions for the d5 variant are determined empirically during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode of Ionization |
|---|---|---|---|
| Labetalol | 329.2 | 162.0 | Positive |
| Labetalol | 329.3 | 162 | Positive |
| Labetalol | 329.01 | 161.95 | Positive |
Labetalol, containing secondary amine and hydroxyl groups, is readily ionized using positive electrospray ionization (ESI). nih.gov In positive ESI, a proton is added to the molecule to form the pseudomolecular ion [M+H]⁺. uab.edu The efficiency of this process can be enhanced by the addition of a small amount of an acid, such as formic acid, to the mobile phase to promote protonation. uab.edu
The fragmentation of the labetalol precursor ion (m/z 329.2) primarily occurs at the bond between the benzylic carbon and the nitrogen atom of the side chain. This cleavage results in the formation of the stable product ion at m/z 162.0, which corresponds to the 2-hydroxy-5-(1-hydroxy-2-aminoethyl)phenyl fragment. Understanding these fragmentation pathways is crucial for selecting the most intense and specific product ions for the MRM assay.
Chromatographic Separation Parameters and Column Selection for Labetalol-d5
Effective chromatographic separation is essential to resolve labetalol and Labetalol-d5 from endogenous matrix components that could interfere with the analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.
Typical columns used for the separation of labetalol are C18 columns, such as the Phenomenex Luna C18 (5 µm, 100 x 4.6 mm) or Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm). nih.govsysrevpharm.orgresearchgate.net These columns provide good retention and separation of moderately polar compounds like labetalol.
The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of 2 mM ammonium formate (pH 5.0) and methanol (B129727) in a ratio of 20:80 (v/v) has been successfully used. researchgate.net Another system employs a gradient elution with a mobile phase consisting of 0.1% methanoic acid in water (A) and acetonitrile (B). sysrevpharm.org The flow rate is typically in the range of 0.5 to 1.0 mL/min. sysrevpharm.orgresearchgate.net The selection of the mobile phase composition and gradient profile is optimized to achieve a good peak shape, resolution, and a reasonable run time.
Theoretical and Practical Considerations for Stable Isotope Internal Standard Application
The use of a stable isotope-labeled internal standard like Labetalol-d5 is considered the most accurate method for quantification in mass spectrometry-based bioanalysis. nih.gov
The key theoretical advantage is that the stable isotope internal standard (IS) and the analyte co-elute chromatographically and have nearly identical ionization efficiencies. nih.gov This co-elution ensures that any matrix-induced ionization suppression or enhancement affects both the analyte and the IS to the same extent, thus maintaining a constant analyte-to-IS peak area ratio. nih.gov This ratio is then used to calculate the concentration of the analyte in the unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS. brewingscience.de
Practically, the ideal stable isotope internal standard should be of high isotopic purity to avoid any contribution to the analyte signal. It should also be labeled in a position that is not susceptible to chemical exchange. The five deuterium (B1214612) atoms in Labetalol-d5 provide a sufficient mass difference from the unlabeled labetalol to be easily resolved by the mass spectrometer, while not significantly altering its chemical and physical properties. This ensures that it behaves almost identically to the native labetalol throughout the analytical procedure, from extraction to detection, making it an ideal internal standard for accurate and precise quantification. nih.govbrewingscience.de
Compensation for Matrix Effects in Complex Biological Matrices
Biological matrices such as plasma, serum, and urine are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.
Labetalol-d5, being structurally and chemically almost identical to the unlabeled labetalol, co-elutes during chromatographic separation and experiences similar matrix effects. texilajournal.comscispace.com By adding a known concentration of Labetalol-d5 to the biological sample at an early stage of sample preparation, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio remains consistent even when the absolute signal intensities of both compounds fluctuate due to matrix effects. researchgate.net This normalization process effectively compensates for the variability introduced by the complex biological matrix, leading to more accurate and precise measurements. nih.govrsc.org
Research has demonstrated that stable isotope-labeled internal standards like Labetalol-d5 are superior to structural analogs in mitigating matrix effects because their physicochemical properties are nearly identical to the analyte. scispace.com This ensures that they are affected by the matrix in a comparable manner. Studies involving the analysis of various drugs in different biological matrices have consistently shown that the use of deuterated internal standards significantly improves the accuracy and reproducibility of the results by correcting for matrix-induced signal variations. lcms.czresearchgate.net
Table 1: Impact of Internal Standard on Matrix Effect Compensation
| Internal Standard Type | Analyte Recovery Variation | Impact on Quantification |
| Labetalol-d5 (Deuterated) | Tracks analyte variability closely | High accuracy and precision |
| Structural Analog | May not track analyte variability | Potential for inaccurate results |
Role of Labetalol-d5 in Correcting for Sample Processing Variability
The journey of a biological sample from collection to analysis involves multiple steps, including aliquoting, extraction, evaporation, and reconstitution. Each of these steps can introduce variability, leading to potential loss of the analyte and consequently, inaccurate quantification.
By introducing Labetalol-d5 at the beginning of the sample preparation workflow, it undergoes the same processing steps as the native labetalol. Any physical loss or variability in extraction efficiency that affects the analyte will similarly affect the deuterated internal standard. biopharmaservices.com Therefore, the ratio of the analyte to the internal standard remains constant, effectively correcting for inconsistencies in sample handling and preparation. nih.gov
For instance, if a portion of the sample is inadvertently lost during transfer, the amounts of both labetalol and Labetalol-d5 will decrease proportionally, leaving their ratio unchanged. This principle of isotopic dilution analysis is fundamental to achieving high precision and accuracy in bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting such procedural variations. scispace.com
Principles of Calibration Curve Development and Quantification with Deuterated Internal Standards
Quantitative analysis in bioanalytical methods relies on the construction of a calibration curve. This is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard in the same biological matrix as the unknown samples.
With Labetalol-d5 as the internal standard, the calibration curve is constructed by plotting the ratio of the peak area of labetalol to the peak area of Labetalol-d5 against the known concentration of labetalol. researchgate.net This ratio is then used to determine the concentration of labetalol in unknown samples by interpolation from the calibration curve.
The use of a deuterated internal standard like Labetalol-d5 ensures the linearity and reproducibility of the calibration curve over a defined concentration range. sysrevpharm.org The nearly identical chemical behavior of the analyte and the internal standard minimizes the impact of variations in injection volume, ionization efficiency, and detector response, leading to a robust and reliable calibration model. nih.gov
Table 2: Typical Calibration Curve Parameters for Labetalol using Labetalol-d5
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Concentration Range | Dependent on method sensitivity |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
Assessment of Isotopic Purity and Potential Interferences
The accuracy of quantification using a deuterated internal standard is contingent upon its isotopic purity. The Labetalol-d5 standard should be predominantly composed of the d5 isotopologue with minimal contribution from other isotopic forms, particularly the unlabeled (d0) labetalol. High isotopic purity is crucial to prevent the internal standard from contributing to the analyte signal, which would lead to an overestimation of the analyte concentration. acanthusresearch.com Isotopic purity is typically determined by the manufacturer using mass spectrometry.
Potential interferences must also be thoroughly assessed during method development and validation. This includes evaluating for crosstalk, where the analyte contributes to the internal standard signal or vice versa. This can occur if the mass transitions selected for monitoring are not sufficiently specific. Another potential issue is interference from naturally occurring isotopes of the analyte that may have the same mass-to-charge ratio as the deuterated internal standard, a phenomenon that needs careful consideration, especially when using internal standards with a low number of deuterium labels. nih.gov Additionally, interference from metabolites of labetalol or other co-administered drugs that might produce fragment ions identical to those of labetalol or Labetalol-d5 must be investigated. nih.gov
Mechanistic Pharmacological and Disposition Research Employing Labetalol D5 Hydrochloride
Investigation of Kinetic Isotope Effects (KIE) on Labetalol (B1674207) Metabolism and Interactions
The study of kinetic isotope effects (KIE) is a fundamental approach in mechanistic enzymology. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific positions in a molecule, researchers can determine if the cleavage of a carbon-hydrogen (C-H) bond is a rate-determining step in a chemical reaction, such as drug metabolism.
Application of Labetalol-d5 for Probing Cytochrome P450-Mediated Reactions
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs, including labetalol. The use of Labetalol-d5 is instrumental in probing the intricate mechanisms of these enzymatic reactions.
Deuteration can significantly impact the metabolic profile of a drug. If a primary metabolic pathway involves the cleavage of a C-H bond that is subsequently deuterated in Labetalol-d5, the rate of this pathway may be slowed down. This can lead to a phenomenon known as "metabolic switching," where the drug is shunted towards alternative metabolic pathways that were previously minor. Studying the changes in the metabolite profile between labetalol and Labetalol-d5 can therefore reveal the existence and relative importance of different oxidative pathways. For instance, if hydroxylation at a deuterated site is slowed, an increase in the formation of metabolites from other sites may be observed. Labetalol is known to produce an oxidative metabolite, 3-amino-1-phenylbutane, which has been identified in patient urine. nih.gov The use of Labetalol-d5 could help to elucidate the specific P450-mediated steps leading to its formation.
In Vitro Metabolic Pathway Elucidation of Labetalol Using Deuterated Probes
In vitro systems, such as human liver microsomes and recombinant CYP enzymes, are essential tools for studying drug metabolism in a controlled environment. The use of deuterated probes like Labetalol-d5 in these systems greatly facilitates the identification and characterization of metabolic pathways.
Identification of Labetalol Metabolites through Deuterium Labeling
A significant challenge in metabolite identification is distinguishing true drug metabolites from endogenous compounds present in the biological matrix. Deuterium labeling provides a clear and unambiguous way to track the fate of a drug. When Labetalol-d5 is incubated in an in vitro system, any resulting metabolites will retain the deuterium label, giving them a characteristic mass shift in mass spectrometry analysis. This "isotopic signature" allows for the confident identification of drug-related molecules, even at very low concentrations. This technique is invaluable for discovering novel or unexpected metabolic pathways and for confirming the structures of predicted metabolites. While labetalol is known to be extensively conjugated, primarily through glucuronidation, the initial oxidative steps that may precede conjugation can be more readily identified using deuterated analogs. wikipedia.org
Interactive Data Table: Theoretical Mass Shifts for Labetalol-d5 and its Metabolites
| Compound | Molecular Formula (Undeuterated) | Mass (Undeuterated) | Molecular Formula (d5) | Expected Mass (d5) | Mass Shift (Da) |
| Labetalol | C19H24N2O3 | 328.18 | C19H19D5N2O3 | 333.21 | +5 |
| Hydroxylated Labetalol | C19H24N2O4 | 344.17 | C19H18D5N2O4 | 349.20 | +5 |
| Oxidized Metabolite (e.g., aldehyde) | C19H22N2O3 | 326.16 | C19H17D5N2O3 | 331.19 | +5 |
Note: The exact mass and mass shift will depend on the specific atoms that are deuterated and the nature of the metabolic transformation.
Characterization of Enzyme Systems Involved in Labetalol Biotransformation (e.g., Glucuronidation, N-Dealkylation)
The biotransformation of labetalol is extensive, with glucuronide conjugation representing the primary metabolic pathway in humans. nih.govnih.gov Less than 5% of an administered dose is excreted as the unchanged parent drug. nih.govnih.gov In vitro studies using human recombinant UDP-glucuronosyltransferase (UGT) enzymes have been instrumental in identifying the specific isoforms responsible for labetalol's metabolism.
Glucuronidation of labetalol can occur at three positions: the phenolic hydroxyl group, the benzylic hydroxyl group, and the secondary amine. nih.govresearchgate.net Research has pinpointed UGT1A1 and UGT2B7 as the major enzymes involved in these conjugation reactions. nih.govnih.govresearchgate.net Specifically, UGT1A1 is the primary enzyme responsible for forming the phenolic O-glucuronide (Gluc-1), while UGT2B7 predominantly catalyzes the formation of the benzylic O-glucuronide (Gluc-2). nih.govresearchgate.netfrontiersin.org Although UGT2B7 can also form the phenolic glucuronide, its contribution to this metabolite is minor compared to UGT1A1. nih.govfrontiersin.org A trace amount of glucuronide conjugate formation has also been associated with UGT1A9. nih.gov
| Enzyme Isoform | Primary Metabolite Formed | Site of Glucuronidation | Reference |
|---|---|---|---|
| UGT1A1 | Phenolic O-glucuronide (Gluc-1) | Phenolic -OH group | nih.govresearchgate.net |
| UGT2B7 | Benzylic O-glucuronide (Gluc-2) | Benzylic -OH group | nih.govresearchgate.net |
| UGT1A9 | Trace glucuronides | Not specified | nih.gov |
In addition to conjugation, oxidative metabolism represents a minor pathway for labetalol. Cytochrome P450 (CYP) enzymes, particularly CYP2D6, are involved in these lesser pathways. researchgate.netnih.gov While the metabolism of labetalol has not been fully elucidated, studies in animal models have provided some insights. For instance, research in sheep has identified N-dealkylation as a metabolic route, leading to the formation of 3-amino-1-phenyl butane. drugbank.com General studies on beta-blockers confirm that N-dealkylation is a known metabolic reaction mediated by CYP450 enzymes. nih.govresearchgate.net
Comparative Metabolic Stability Studies of Deuterated vs. Non-Deuterated Labetalol Analogs
The use of deuterated analogs like Labetalol-d5 in metabolic studies is predicated on the kinetic isotope effect (KIE). The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the rate-limiting step of many oxidative metabolic reactions involves the cleavage of a C-H bond, the increased strength of the C-D bond can significantly slow down the rate of metabolism. nih.gov This principle is a key strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles.
While specific head-to-head comparative studies quantifying the metabolic stability of Labetalol-d5 versus its non-deuterated counterpart are not extensively detailed in publicly available literature, the expected outcome can be inferred from the known metabolic pathways of labetalol and the principles of KIE. Labetalol's minor metabolic pathways involve oxidative processes catalyzed by CYP enzymes. researchgate.net If the deuterium atoms in Labetalol-d5 are strategically placed at sites susceptible to this CYP-mediated oxidation, a reduction in the rate of formation of oxidative metabolites would be anticipated.
This slowdown in metabolism would translate to a longer metabolic half-life (t1/2) in in vitro systems, such as human liver microsomes or hepatocytes. A hypothetical comparison based on these principles is presented below.
| Compound | Incubation System | Parameter | Expected Value | Scientific Principle |
|---|---|---|---|---|
| Labetalol | Human Liver Microsomes | Metabolic Half-life (t1/2) | X min | Baseline metabolic rate |
| Labetalol-d5 | Human Liver Microsomes | Metabolic Half-life (t1/2) | > X min | Kinetic Isotope Effect slows C-D bond cleavage |
| Labetalol | Human Liver Microsomes | Intrinsic Clearance (CLint) | Y µL/min/mg protein | Baseline clearance rate |
| Labetalol-d5 | Human Liver Microsomes | Intrinsic Clearance (CLint) | < Y µL/min/mg protein | Slower metabolism leads to lower intrinsic clearance |
Note: This table is illustrative and represents the scientifically expected outcome of deuteration on a site of metabolism. Actual values would require direct experimental measurement.
Preclinical Pharmacokinetic and Disposition Research Methodologies Utilizing Labetalol-d5 (hydrochloride)
Methodologies for Assessing Absorption, Distribution, and Elimination Mechanisms in In Vitro and Animal Models
A variety of established preclinical methodologies are employed to characterize the absorption, distribution, and elimination of labetalol, for which Labetalol-d5 serves as an essential analytical tool. As a stable isotope-labeled internal standard, Labetalol-d5 is critical for accurate quantification of the non-labeled drug in biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS).
In Vitro Models:
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used as an in vitro model of the intestinal epithelium to assess drug permeability and identify potential transport mechanisms. acs.orgnih.govnih.gov Studies with labetalol have used Caco-2 cells to determine its apparent permeability coefficient (Papp). These experiments have revealed that labetalol's transport is subject to efflux by P-glycoprotein (P-gp), as evidenced by higher permeability in the basolateral-to-apical direction and the increased absorptive transport in the presence of a P-gp inhibitor. acs.orgnih.govnih.gov
Hepatocytes and Liver Microsomes: Primary hepatocytes and subcellular fractions like liver microsomes are used to investigate metabolic pathways and stability. nih.gov Incubating labetalol with these systems allows for the identification of metabolites and the characterization of the enzymes involved, such as UGTs and CYPs. nih.govresearchgate.netnih.gov
Animal Models:
In Situ Intestinal Perfusion: The single-pass intestinal perfusion (SPIP) model in rats and mice provides a more physiologically relevant assessment of drug absorption across different intestinal segments. acs.orgnih.gov Studies have used this model to show that labetalol has high permeability and that its absorption is dependent on the intestinal segment, with higher permeability observed in the ileum compared to the jejunum. acs.orgnih.gov
Whole Animal Pharmacokinetic Studies: Animal models, including rats, mice, rabbits, and dogs, are used for comprehensive pharmacokinetic and disposition studies. nih.govnih.govnih.gov Following administration of the drug (historically, a radiolabeled version like 14C- or 3H-labetalol), serial blood, urine, and feces samples are collected to determine key parameters such as clearance, volume of distribution, and elimination half-life. nih.govfda.gov Labetalol-d5 is used in modern non-radioactive studies for similar purposes, acting as a tracer that can be distinguished from endogenous compounds by mass spectrometry.
Investigating Tissue Distribution Profiles of Labetalol Using Deuterated Tracers
Understanding the distribution of a drug into various tissues is crucial for interpreting its pharmacological action and potential for accumulation. The use of isotopically labeled tracers is the cornerstone of such investigations. While early studies relied on radiolabeled compounds (14C- or 3H-labetalol), deuterated tracers like Labetalol-d5 offer a non-radioactive alternative for tissue distribution analysis using mass spectrometry-based imaging or quantification from tissue homogenates.
Studies in animal models (rats, rabbits, and dogs) using radiolabeled labetalol have provided a clear picture of its distribution. nih.govmonash.edu Key findings from these studies include:
High Concentrations: The highest concentrations of labetalol-derived radioactivity were consistently found in well-perfused organs such as the lung, liver, and kidney. nih.govmonash.edu
Low Brain Penetration: Very little radioactivity was detected in the brain, which is consistent with labetalol's relatively low lipid solubility. nih.govmonash.edu
Fetal Transfer: In pregnant rats and rabbits, only small amounts of radioactivity were found to cross the placental barrier into the fetus. nih.gov
These distribution patterns, established with radiotracers, are expected to be identical for deuterated tracers like Labetalol-d5, which would be used in a similar manner to quantify drug concentration in excised tissues following a dosing period.
| Tissue | Relative Concentration | Implication | Reference |
|---|---|---|---|
| Liver | High | Primary site of metabolism and excretion | nih.govmonash.edu |
| Kidney | High | Major route of elimination for metabolites | nih.govmonash.edu |
| Lung | High | High perfusion; potential for accumulation | nih.govmonash.edu |
| Brain | Very Low | Low potential for central nervous system effects | nih.govmonash.edu |
Exploration of Isotope Effects on Labetalol's Mechanistic Interactions with Biological Targets (Excluding Efficacy/Safety Outcomes)
Labetalol exerts its pharmacological effects by competitively antagonizing alpha-1 (α1) and non-selectively antagonizing beta (β1 and β2) adrenergic receptors. drugbank.comnih.gov The interaction between a ligand like labetalol and its receptor is governed by a complex set of non-covalent interactions, including hydrogen bonds, ionic interactions, and van der Waals forces.
The substitution of hydrogen with deuterium can, in theory, subtly alter these non-covalent interactions, an effect known as a non-covalent or secondary isotope effect. nih.gov These effects arise not from bond-breaking, but from the minor differences in the physical properties of deuterated molecules. For instance, C-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to small changes in molecular conformation, dipole moment, and the strength of hydrogen bonds where the deuterated group acts as a donor or acceptor. nih.gov
While these secondary isotope effects are generally much smaller than the primary kinetic isotope effects seen in metabolism, they can manifest as measurable differences in ligand-receptor binding affinity (Kd), association rates (kon), or dissociation rates (koff). For labetalol, this could theoretically lead to slight alterations in its binding affinity for α1, β1, or β2 adrenergic receptors.
However, specific experimental studies designed to measure or explore these subtle isotope effects on the mechanistic binding of Labetalol-d5 to its adrenergic targets are not reported in the available scientific literature. Such investigations would require highly sensitive biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, to detect the potentially small changes in binding thermodynamics or kinetics. Therefore, while the theoretical basis for such effects exists, their practical significance for the receptor interactions of Labetalol-d5 remains an area for potential future investigation. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Labetalol Analogs
Integration of Labetalol-d5 in Quantitative Systems Pharmacology and Modeling Approaches
Quantitative Systems Pharmacology (QSP) is a discipline that utilizes mathematical models to understand the complex interactions between a drug and a biological system. researchgate.netyoutube.com A key component of QSP is Physiologically Based Pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body by incorporating physiological and drug-specific parameters. nih.govresearchgate.net PBPK models for labetalol (B1674207) have been developed to predict its pharmacokinetic behavior in diverse populations, including those with renal and hepatic impairments. nih.govresearchgate.netconsensus.app
The integration of Labetalol-d5 into these models offers a significant opportunity to enhance their predictive power. As a stable isotope-labeled internal standard, Labetalol-d5 is invaluable for accurately quantifying labetalol concentrations in biological samples, a critical input for PBPK model development and validation. simsonpharma.com Furthermore, by using Labetalol-d5 as a tracer, researchers can more precisely delineate the metabolic pathways of labetalol in vivo. simsonpharma.comresearchgate.net This information is crucial for refining the metabolic parameters within PBPK models, leading to more accurate predictions of drug disposition and potential drug-drug interactions.
Table 1: Potential Contributions of Labetalol-d5 to Labetalol PBPK Models
| Model Parameter | Contribution of Labetalol-d5 |
| Absorption | Can be used to precisely quantify the rate and extent of oral absorption. |
| Distribution | Helps in determining tissue-specific distribution by tracing the labeled molecule. |
| Metabolism | Allows for accurate measurement of metabolic clearance and the identification of major metabolic pathways. |
| Excretion | Facilitates the quantification of renal and fecal excretion of the parent drug and its metabolites. |
Novel Applications of Deuterated Compounds in Preclinical Drug Discovery Research Beyond Standard Quantification
The utility of deuterated compounds like Labetalol-d5 extends beyond their role as internal standards for quantification. nih.govresearchgate.netclearsynthdiscovery.comhumanjournals.comresearchgate.net The unique properties of deuterium (B1214612) can be leveraged to probe fundamental aspects of drug action and to develop novel therapeutic agents.
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including bond strength and lipophilicity. humanjournals.comresearchgate.netgabarx.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). clearsynthdiscovery.comgabarx.com This effect can be exploited to study the mechanism of drug-receptor interactions and enzyme-catalyzed reactions. dntb.gov.ua
By strategically placing deuterium atoms on the labetalol molecule, researchers can investigate which C-H bonds are critical for its binding to adrenergic receptors and for its metabolism by enzymes like cytochrome P450. dntb.gov.ua For instance, if deuteration at a specific position slows down the rate of metabolism, it suggests that this position is a key site of metabolic attack. nih.gov This information can be used to design new labetalol analogs with improved metabolic stability and a longer duration of action.
The synthesis of deuterated compounds often requires specialized techniques and reagents. researchgate.net Ongoing research focuses on developing more efficient and selective methods for deuterium incorporation into complex molecules. researchgate.net These advancements will facilitate the synthesis of a wider range of deuterated labetalol analogs with specific labeling patterns, enabling more sophisticated mechanistic studies.
Recent developments in photocatalysis and the use of D2O as an inexpensive deuterium source are making the synthesis of deuterated aldehydes, key intermediates for many drug molecules, more accessible and sustainable. researchgate.net Such strategies could be adapted for the efficient synthesis of Labetalol-d5 and other deuterated analogs, thereby accelerating research in this area.
Potential for Labetalol-d5 in Mechanistic Studies of Drug-Drug Interactions and Metabolic Shunting
Labetalol is known to interact with several other drugs, which can lead to altered efficacy or an increased risk of adverse effects. nih.govgoodrx.commedindia.netdrugbank.comwww.nhs.uk These interactions often arise from competition for metabolic enzymes. The use of Labetalol-d5 can help elucidate the mechanisms of these interactions. For example, by co-administering Labetalol-d5 with a potential interacting drug, researchers can precisely measure any changes in the metabolic profile of labetalol, providing direct evidence of enzymatic inhibition or induction.
Furthermore, deuteration at a primary site of metabolism can lead to a phenomenon known as "metabolic shunting," where the metabolic burden is shifted to other, previously minor, pathways. nih.govjuniperpublishers.com This can result in the formation of different metabolites, which may have altered pharmacological activity or toxicity. juniperpublishers.comresearchgate.net Labetalol-d5 can be a valuable tool to study metabolic shunting in the context of labetalol metabolism. By comparing the metabolite profiles of labetalol and Labetalol-d5, researchers can identify any new or increased metabolites, providing insights into the flexibility of the metabolic pathways and the potential consequences of altering them. researchgate.net
Table 2: Investigating Labetalol's Metabolic Pathways with Labetalol-d5
| Research Question | Application of Labetalol-d5 |
| What is the primary site of labetalol metabolism? | Compare the rate of metabolism of Labetalol-d5 with labetalol; a slower rate for the deuterated compound points to the labeled site as a key metabolic "soft spot". |
| Does co-administration of another drug alter labetalol metabolism? | Use Labetalol-d5 as a tracer to quantify changes in the formation of specific metabolites in the presence of an interacting drug. |
| Does deuteration lead to metabolic shunting? | Analyze and compare the full metabolite profiles of labetalol and Labetalol-d5 to identify any new or disproportionately increased metabolites. |
Q & A
Q. What safety protocols are essential for handling Labetalol-d5 (hydrochloride) in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
